molecular formula C9H12O4 B1293827 2,4,6-Trimethoxyphenol CAS No. 20491-92-3

2,4,6-Trimethoxyphenol

Cat. No. B1293827
CAS RN: 20491-92-3
M. Wt: 184.19 g/mol
InChI Key: HSJYYLNJWGKZMD-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyphenol is a chemical compound that has been the subject of various studies due to its potential as a protecting group for silicon in synthesis and its silylation potential. It is characterized by the presence of three methoxy groups attached to a phenol ring at the 2, 4, and 6 positions, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds containing the 2,4,6-trimethoxyphenyl unit has been explored in several studies. For instance, a series of triorganyl(2,4,6-trimethoxyphenyl)silanes were synthesized and characterized, demonstrating the selectivity of cleavage of the 2,4,6-trimethoxyphenyl group under acidic conditions . Additionally, the direct synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts from aryl iodides has been described, showcasing a broad scope and mild reaction conditions . These studies highlight the versatility of 2,4,6-trimethoxyphenol in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 2,4,6-trimethoxyphenol derivatives has been a subject of interest, particularly in the context of their potential applications. For example, the crystal structure and vibrational spectra of 2-hydroxy-3,4,6-trimethoxyacetophenone, a related compound, were characterized using NMR and X-ray diffraction, providing insights into the molecular interactions and stability of such compounds .

Chemical Reactions Analysis

2,4,6-Trimethoxyphenol and its derivatives participate in various chemical reactions. The anodic substitution reaction of proline derivatives using the 2,4,6-trimethoxyphenyl leaving group has been developed, allowing the incorporation of various functional groups . Moreover, the acid cleavage of (2,4,6-trimethoxyphenyl)-trimethylsilane has been studied, revealing a significant increase in reactivity compared to phenyltrimethylsilane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trimethoxyphenol derivatives are influenced by the methoxy groups and the phenolic core. These compounds exhibit chemo- and regioselectivity in silylation reactions and are not sensitive to moisture or air, making them easy to handle . The vibrational properties and quantum chemical parameters of related compounds have been investigated, providing a deeper understanding of their reactivity and potential applications .

Scientific Research Applications

Corrosion Inhibition

2,4,6-Trimethoxyphenol derivatives, such as 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione (3-MPOD), have been studied for their potential in inhibiting corrosion. These compounds have demonstrated effective corrosion inhibition properties in acidic solutions. The mechanisms involve the adsorption of inhibitors onto metal surfaces, adhering to the Langmuir isotherm model. Quantum mechanical calculations suggest the role of π-electrons and lone-pair electrons in the methoxy group in enhancing adsorption and corrosion protection (Chafiq et al., 2020).

Electrochemical Oxidation Studies

The electrochemical oxidation of 1,3,5-trimethoxybenzene (TMB), which leads to the formation of 2,4,6-trimethoxyphenol (TMP), has been investigated. This study focused on the oxidation mechanisms at gold and lead dioxide electrodes, revealing insights into the electrochemical processes and potential applications in environmental pollutant degradation (Hamza et al., 2011).

Anodic Substitution Reactions

The 2,4,6-trimethoxyphenyl (TMP) moiety has been employed as a leaving group in anodic substitution reactions of proline derivatives. This method allows the incorporation of various functional groups and modification of proline, highlighting its utility in organic synthesis and pharmaceutical applications (Shoji et al., 2014).

Safety And Hazards

  • Safety Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

2,4,6-trimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJYYLNJWGKZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174469
Record name 2,4,6-Trimethoxyphenol
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxyphenol

CAS RN

20491-92-3
Record name 2,4,6-Trimethoxyphenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxyphenol
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Record name 2,4,6-Trimethoxyphenol
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Record name 2,4,6-trimethoxyphenol
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Record name 2,4,6-TRIMETHOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
Z Dongbao, Z Jinglai, L Mingjing, L Xiuhua… - Chinese Journal of …, 2005 - cjcp.ustc.edu.cn
The 1H and 13C-NMR of 2, 4, 6-trimethoxyphenol-1-OD-glucopyranoside (Compound 1) isolated from Celastrus angulatus (Celastraceae) was calculated theoretically at the both levels …
Number of citations: 3 cjcp.ustc.edu.cn
G NONAKA, H NISHIMURA… - Chemical and …, 1982 - jstage.jst.go.jp
Along with gallic acid, ellagic acid,(+)-catechin and procyanidins B-1 and B-3, seven new gallates of phenol glucosides (compounds 1-7) have been isolated from the bark of Quercus …
Number of citations: 81 www.jstage.jst.go.jp
MI de Heer, HG Korth, P Mulder - The Journal of Organic …, 1999 - ACS Publications
The effect of methoxy substitution on the phenolic-hydrogen bond dissociation enthalpy has been established by a photoacoustic calorimetric method and by means of density …
Number of citations: 206 pubs.acs.org
VS Parmar, S Gupta, KS Bisht… - Acta Chemica …, 1996 - actachemscand.org
The isolation of the title compound 1 (Fig. 1) from the dichloromethane extract of the leaves and stems of Piper clarkii has recently been reported by us. 1 The structure was elucidated …
Number of citations: 16 actachemscand.org
Y Cai, ZP Chen, JD Phillipson - Phytochemistry, 1993 - Elsevier
The chloroform extract of Croton lechleri sap was chemically examined, and the major constituents characterized by mass and NMR spectroscopy. In addition to a number of known …
Number of citations: 87 www.sciencedirect.com
JM Harkin - 1974 - pascal-francis.inist.fr
DEMETHYLATION OF 2,4,6-TRIMETHOXYPHENOL BY PHENOL OXIDASES. A MODEL FOR CHROMOPHORE FORMATION IN WOOD AND PULP CNRS Inist Pascal-Francis CNRS …
Number of citations: 22 pascal-francis.inist.fr
OK Kwon, CS Kim, WS Suh, KJ Park… - Korean Journal of …, 2016 - koreascience.kr
Phytochemical investigation of the twigs of Corylopsis coreana afforded 10 phenolic compounds, bergenin (1), 6'-O-galloylbergenin (2), 3'-O-galloylbergenin (3),(-)-catechin (4),(-)-…
Number of citations: 6 koreascience.kr
CJR Adderley, FR Hewgill - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
Oxidation of 2,4-dimethoxyphenol by silver oxide gives methoxy-1,4-benzoquinone and 2-(2,4-dimethoxyphenoxy)-6-methoxy-1,4-benzoquinone. This demethylation apparently …
Number of citations: 9 pubs.rsc.org
MS Miranda, JCGE da Silva, JF Liebman - The Journal of Chemical …, 2015 - Elsevier
The study of the energetics of phenolic compounds has a considerable practical interest since this family of compounds includes numerous synthetic and naturally occurring antioxidants…
Number of citations: 9 www.sciencedirect.com
野中源一郎, 西村浩昭, 西岡五夫 - Chemical and Pharmaceutical …, 1982 - jlc.jst.go.jp
Along with gallic acid, ellagic acid, (+)-catechin and procyanidins B-1 and B-3, seven new gallates of phenol glucosides (compounds 1-7) have been isolated from the bark of Quercus …
Number of citations: 3 jlc.jst.go.jp

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